molecular formula C10H6F6O2 B124564 3,5-Bis(trifluoromethyl)phenylacetic acid CAS No. 85068-33-3

3,5-Bis(trifluoromethyl)phenylacetic acid

Cat. No. B124564
CAS RN: 85068-33-3
M. Wt: 272.14 g/mol
InChI Key: PAWSKKHEEYTXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)phenylacetic acid is a white to beige powder . It has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .


Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenylacetic acid has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.


Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)phenylacetic acid can be represented by the formula (CF3)2C6H3CH2CO2H . More details about its structure can be found in the references .


Chemical Reactions Analysis

The reaction time and the amount of BPI impact on the derivatives yield were studied . More details about its chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)phenylacetic acid has a molecular weight of 272.14 g/mol . It is a solid substance that is soluble in methanol .

Scientific Research Applications

Biocatalysis in Pharmaceutical Synthesis

3,5-Bis(trifluoromethyl)phenylacetic acid and its derivatives are significant in pharmaceutical synthesis. For instance, (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a key chiral intermediate for the synthesis of aprepitant, is derived from 3,5-bis(trifluoromethyl) acetophenone using enzymes from Burkholderia cenocepacia (Yu et al., 2018). Similarly, Leifsonia xyli CCTCC M 2010241 cells have been used to efficiently synthesize (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (Ouyang et al., 2013).

Synthesis of Expanded Porphyrins

3,5-Bis(trifluoromethyl)phenylacetic acid derivatives are used in the synthesis of expanded porphyrins. Trifluoroacetic acid-catalyzed condensation with sterically hindered 3,5-bis(trifluoromethyl)benzaldehyde can produce expanded porphyrins, which have applications in optical and electrochemical measurements (Kang et al., 2008).

Catalysis in Chemical Synthesis

This compound also finds applications in catalysis. Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, for example, forms a seleninic acid in situ, serving as a catalyst for the Baeyer-Villiger oxidation of carbonyl compounds (ten Brink et al., 2001).

Polymer Science

In the field of polymer science, 3,5-bis(trifluoromethyl)phenylacetic acid derivatives are used to synthesize various fluorinated polyimides, which have applications due to their solubility in organic solvents and good thermal stability (Yin et al., 2005); (Jeong et al., 2001).

Lewis Acid Catalysis

It is also instrumental in the formation of 'frustrated Lewis pairs', as demonstrated by tris[3,5-bis(trifluoromethyl)phenyl]borane, which can cleave H2 to form novel anions (Herrington et al., 2012).

Food Chemistry

Derivatives of 3,5-Bis(trifluoromethyl)phenylacetic acid have been applied in food chemistry for the derivatization of biogenic amines, facilitating their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Jastrzębska et al., 2018).

Photochemistry

In photochemistry, 3,5-bis(dimethylamino)benzyl alcohol and esters derived from 3,5-bis(trifluoromethyl)phenylacetic acid have been studied for their potential in generating benzyl cations with low-energy triplet states (Perrotta et al., 2011).

Synthetic Chemistry

In synthetic chemistry, 3,5-bis(trifluoromethyl)benzoyl chloride, a derivative of 3,5-bis(trifluoromethyl)phenylacetic acid, has been synthesized and characterized as an important drug intermediate (Xiao-rui, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWSKKHEEYTXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234137
Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)phenylacetic acid

CAS RN

85068-33-3
Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85068-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9DB76S84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

550 ml of ethylene glycol dimethyl ether were initially charged and, under nitrogen, 91 g of sodium methoxide (solid) were introduced, giving, without any change in temperature, a white suspension which was readily stirrable. The mixture was heated to 69° C. and 237.6 g of dimethyl malonate were added dropwise over a period of 30 minutes, during which the mixture began to boil under reflux (internal temperature 74° C.) and a stirrable white slurry was formed. After cooling to 54° C., 35.2 g of copper(I) bromide (fine powder) and 35.2 g of copper(I) iodide (fine powder) were added, and the mixture was then again heated at the boil under reflux. Over a period of 110 minutes, 344 g of 3,5-bis-(trifluoromethyl)-bromobenzene were added dropwise, and a gentle stream of waste gas was observed (partial de-methoxycarbonylation). After 15 hours and 40 minutes (conversion monitored by GC) at reflux (85° C.), a further 10 g of copper(I) bromide and a further 10 g of copper(I) iodide were added. After a further 5 hours under reflux at 86° C. (conversion monitored by GC; at least 90% conversion of the bromobenzene employed), 400 g of 45% by weight strength aqueous sodium hydroxide solution were added dropwise at 86° C. (reflux) over a period of 15 minutes and the mixture was kept at reflux at this temperature for a further 4 hours, during which a gentle evolution of waste gas took place. GC analysis then showed that no more ester was present. With stirring, 1000 ml of water were added and the precipitate was allowed to settle. Undissolved particles were then substantially decanted off over a Nutsche and the remaining content of the flask was suspended in 100 ml of 2 N aqueous sodium hydroxide solution and filtered off with suction over the Nutsche. The resulting two-phase filtrate was concentrated at 20 mbar (1350 ml of distillate) and diluted again with 1000 ml of water. Organic impurities were extracted using 30 ml of toluene (1.4 g of residue on concentration using a rotary evaporator) and the aqueous phase was poured into 920 g of 24% by weight strength aqueous sulphuric acid (18-24° C.), which resulted in strong foaming (pH=1). The resulting precipitate was filtered off with suction, washed with a little water until neutral and dried at 60° C. overnight. This gave 284 g of a beige powder, corresponding to a yield of 89% of theory.
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Three
Quantity
237.6 g
Type
reactant
Reaction Step Four
Quantity
344 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
35.2 g
Type
catalyst
Reaction Step Nine
Quantity
35.2 g
Type
catalyst
Reaction Step Nine
Quantity
10 g
Type
catalyst
Reaction Step Ten
Quantity
10 g
Type
catalyst
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 4
3,5-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
3,5-Bis(trifluoromethyl)phenylacetic acid

Citations

For This Compound
39
Citations
J Zhang, Y Sun, H Yu - Chemical Engineering Journal, 2022 - Elsevier
Hole transporting layer-free perovskite solar cells (HTL-free PVSCs) have great potential in the commercialization process due to their simple device structure and low processing …
Number of citations: 11 www.sciencedirect.com
J Dyniewicz, PFJ Lipiński, P Kosson… - Molecules, 2020 - mdpi.com
In the present contribution, we analyze the influence that C-terminal extension of short opioid peptide sequences by organic fragments has on receptor affinity, in vivo analgesic activity, …
Number of citations: 12 www.mdpi.com
H Natsugari, Y Ikeura, Y Kiyota, Y Ishichi… - Journal of medicinal …, 1995 - ACS Publications
A series of 4-phenylisoquinolone derivatives were synthesized and evaluated for NKi (substance P) antagonist activity. Highly potent antagonists, 4-phenyl-3-isoquinolone-iV-…
Number of citations: 124 pubs.acs.org
H Nagasaki, S Chung, CT Dooley, Z Wang, C Li… - European journal of …, 2009 - Elsevier
Melanin-concentrating hormone (MCH) is a neuropeptide that exhibits potent orexigenic activity. In rodents, it exerts its actions by interacting with one receptor, MCH 1 receptor which is …
Number of citations: 20 www.sciencedirect.com
WF Bailey, KM Lambert, ZD Stempel… - The Journal of …, 2016 - ACS Publications
Anancomeric 5-phenyl-1,3-dioxanes provide a unique opportunity to study factors that control conformation. Whereas one might expect an axial phenyl group at C(5) of 1,3-dioxane to …
Number of citations: 14 pubs.acs.org
A Nefzi, J Appel, S Arutyunyan, RA Houghten - Bioorganic & medicinal …, 2009 - Elsevier
Combinatorial chemistry offers a unique opportunity for the synthesis and screening of large numbers of compounds and significantly enhances the prospect of finding new drugs. …
Number of citations: 32 www.sciencedirect.com
EM Nichols, CJ Chang - Organometallics, 2018 - ACS Publications
We report that a urea-based multipoint hydrogen-bond donor additive leads to an enhancement in activity for electrochemical CO 2 reduction to CO catalyzed by Ni cyclam without …
Number of citations: 46 pubs.acs.org
JE De Los Angeles, VI Nikulin, G Shams… - Journal of medicinal …, 1996 - ACS Publications
A series of trimetoquinol (1, TMQ) analogs were designed and synthesized based on the lead compound 2, a diiodinated analog of trimetoquinol which exhibits improved selectivity for …
Number of citations: 13 pubs.acs.org
DJE Spencer, AM Reynolds, PL Holland… - Inorganic …, 2002 - ACS Publications
A series of Cu(I) and Cu(II) complexes of a variety of β-diketiminate ligands (L - ) with a range of substitution patterns were prepared and characterized by spectroscopic, electrochemical…
Number of citations: 164 pubs.acs.org
A Nefzi, MA Giulianotti, RA Houghten - Tetrahedron, 2000 - Elsevier
An efficient method for the solid phase synthesis of 1,6-disubstituted 2,3-diketopiperazine and 1,4,5-trisubstituted 2,3-diketopiperazine derivatives is described. The reduction of resin-…
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.